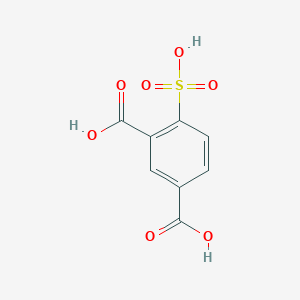

4-sulfobenzene-1,3-dicarboxylic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-sulfobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYUFUJLFRBMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275786 | |

| Record name | 4-sulfobenzene-1,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51084-31-2 | |

| Record name | 4-sulfobenzene-1,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sulfonated Benzene 1,3 Dicarboxylic Acids

The synthesis of 4-sulfobenzene-1,3-dicarboxylic acid, also known as 5-sulfoisophthalic acid, is predominantly achieved through the direct sulfonation of 1,3-benzenedicarboxylic acid (isophthalic acid). This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. Various sulfonating agents and reaction conditions can be employed, each influencing the reaction's efficiency and yield.

One common and direct approach involves reacting isophthalic acid with sulfonating agents like fuming sulfuric acid (oleum), concentrated sulfuric acid, or sulfur trioxide. evitachem.comgoogle.comguidechem.com For instance, the reaction of isophthalic acid with fuming sulfuric acid is typically conducted at elevated temperatures, ranging from 150-200°C for several hours, to facilitate the sulfonation process. guidechem.comgoogle.com The molar ratio of the reactants is a critical parameter, with a molar ratio of fuming sulfuric acid to isophthalic acid often being in the range of 1:1 to 1.5:1. guidechem.com Another method utilizes sulfur trioxide as the sulfonating agent, which can be performed at temperatures between 100-250°C. google.com This process can achieve high yields, often in the range of 95-98%. google.com

An alternative synthetic route involves the oxidation of a pre-sulfonated aromatic hydrocarbon. For example, the potassium salt of m-xylene (B151644) sulfonic acid can be oxidized in the liquid phase using molecular oxygen in the presence of a bromide catalyst. google.com This method converts the two methyl groups of the m-xylene derivative into carboxylic acid groups, yielding the desired sulfonated dicarboxylic acid. An 88% yield of isophthalic acid-potassium sulfonate has been reported using this process. google.com

The choice of methodology depends on factors such as desired purity, scale of production, and available reagents. Direct sulfonation of isophthalic acid remains a widely used and efficient method.

| Starting Material | Sulfonating Agent / Method | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 1,3-Benzenedicarboxylic acid | Sulfuric acid or Chlorosulfonic acid | Reflux conditions | 60% - 90% | evitachem.com |

| Isophthalic acid | Fuming sulfuric acid (oleum) | 150-200°C, 5-10 hours | Not specified | guidechem.comgoogle.com |

| Isophthalic acid | Sulfur trioxide | 100-250°C, Normal pressure or <0.5MPa | 95% - 98% | google.com |

| m-Xylene-SO₃K | Oxidation with molecular oxygen | Liquid phase, Bromide catalyst | 88% | google.com |

Purification and Isolation Techniques in Sulfonated Dicarboxylic Acid Synthesis

The crude product obtained from the synthesis of 4-sulfobenzene-1,3-dicarboxylic acid often contains unreacted starting materials, byproducts, and residual sulfonating agents. Therefore, robust purification and isolation techniques are essential to obtain a product of high purity.

A primary method for purification is crystallization . After the sulfonation reaction, the mixture is often cooled and hydrolyzed by adding water or ice, causing the less soluble sulfonated product to precipitate. google.comgoogle.com The precipitated solid can then be collected by filtration or centrifugation. google.com This crude product can be further purified by recrystallization. This involves dissolving the solid in a suitable solvent, such as hot water, and then allowing it to cool slowly, which promotes the formation of pure crystals. lookchem.com The process may include treatment with activated carbon during dissolution to remove colored impurities. google.com

Salt formation is another effective purification strategy. The acidic product can be neutralized with an alkali, such as sodium hydroxide (B78521) or sodium carbonate, to form its corresponding salt. guidechem.comgoogle.com These salts often have different solubility properties compared to the free acid, which can be exploited for separation. For instance, the sodium salt of 5-sulfoisophthalic acid can be precipitated, centrifuged, and washed to remove impurities. guidechem.comgoogle.com The purified salt can then be used directly or reconverted to the free acid by treatment with a strong mineral acid. lookchem.com

A novel technique for removing excess sulfuric acid involves neutralization and precipitation . In this method, a base like Barium Carbonate (BaCO₃) is added to the reaction mixture. This neutralizes the excess sulfuric acid, causing it to precipitate as insoluble Barium Sulfate (B86663) (BaSO₄), which can be easily removed by filtration, leaving the soluble barium salt of the sulfonated dicarboxylic acid in the solution. nih.gov

Other techniques employed include centrifugation to separate the solid product from the reaction liquor google.com, washing the isolated solid with solvents like dilute sulfuric acid to remove soluble impurities google.com, and spray drying of the purified solution to obtain the final product as a powder. google.com For analytical purposes or small-scale separations, thin-layer chromatography can be used to separate dicarboxylic acids. nih.gov

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Crystallization / Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Crude product is dissolved in hot water, treated with activated carbon, and cooled to yield pure crystals. | google.comlookchem.com |

| Precipitation / Hydrolysis | Decreasing the solubility of the product by changing the solvent composition or temperature. | Adding water/ice to the sulfonation reaction mixture to precipitate the product. | google.com |

| Salt Formation | Converting the acid to a salt with different solubility characteristics for separation. | Neutralizing with NaOH to form the sodium salt, which is then centrifuged and washed. | guidechem.comgoogle.com |

| Centrifugation | Separation of solid particles from a liquid by density differences using rotational force. | Used to isolate the precipitated acid or its salt from the mother liquor after reaction or neutralization. | google.com |

| Barium Salt Precipitation | Selective removal of excess sulfuric acid as insoluble BaSO₄. | Neutralizing excess H₂SO₄ with BaCO₃, followed by filtration to separate the BaSO₄ precipitate. | nih.gov |

| Spray Drying | Rapidly drying a solution or slurry to produce a dry powder. | Used to obtain the finished, purified isophthalic acid-5-sulfonic acid from a solution. | google.com |

Structural Elucidation and Characterization of Sulfonated Benzene 1,3 Dicarboxylic Acids

Spectroscopic Techniques for Structural Confirmation

Spectroscopy offers a powerful, non-destructive window into the molecular architecture of 4-sulfobenzene-1,3-dicarboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, specific features related to its functional groups, elemental composition, and atomic connectivity can be determined.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. The key functional groups—two carboxylic acid groups and one sulfonic acid group attached to a benzene (B151609) ring—give rise to distinct and identifiable peaks.

The spectrum typically displays a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimers. The C=O stretch of the carboxylic acid groups results in a strong, sharp absorption band typically found between 1710 and 1760 cm⁻¹. The presence of the sulfonic acid group is confirmed by characteristic S=O stretching vibrations, which usually appear as strong bands in the 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations also contribute to the spectrum in their respective characteristic regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1760 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Sulfonic Acid (S=O) | Asymmetric Stretching | 1340 - 1350 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretching | 1150 - 1165 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the benzene ring.

In the ¹H NMR spectrum of the monosodium salt of 5-sulfoisophthalic acid in D₂O, the aromatic protons appear as distinct signals in the downfield region (typically 8-9 ppm). chemicalbook.com Due to the substitution pattern, three unique proton signals are expected. The proton situated between the two carboxyl groups would likely appear as a singlet, while the other two protons would appear as singlets or narrowly split doublets, depending on the coupling constants.

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing distinct signals for each unique carbon atom. chemicalbook.com The carbon atoms of the two carboxylic acid groups would be observed significantly downfield (around 165-175 ppm). The four aromatic carbons would also have distinct chemical shifts, with the carbon atom directly attached to the electron-withdrawing sulfonate group being shifted further downfield compared to the others.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (between COOH) | ~8.6 | s |

| ¹H | Aromatic H (adjacent to SO₃H) | ~8.4 | s |

| ¹H | Aromatic H (adjacent to COOH) | ~8.3 | s |

| ¹³C | Carboxylic (-COOH) | 165 - 175 | - |

| ¹³C | Aromatic (C-SO₃H) | 145 - 150 | - |

| ¹³C | Aromatic (C-COOH) | 130 - 135 | - |

| ¹³C | Aromatic (C-H) | 125 - 135 | - |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For a compound like this compound, XPS can confirm the presence of carbon, oxygen, and sulfur and provide insight into their bonding environments.

The C 1s spectrum would be complex, with distinct peaks corresponding to the different carbon environments: the aromatic carbons (C-C/C-H), the carbons bonded to the carboxylic groups (C-COO), and the carboxylic carbons themselves (O=C-O). The O 1s spectrum would show components from the sulfonic acid group (O=S-O) and the carboxylic acid groups (C=O and C-O-H). The S 2p spectrum would exhibit a characteristic peak at a binding energy typical for a sulfonate group (R-SO₃H), confirming the +6 oxidation state of sulfur. researchgate.netresearchgate.net

In the context of metal-organic frameworks (MOFs) using this ligand, such as the hypothetical tin-based Sn-H₃-5-SIP, XPS would be invaluable. The Sn 3d spectrum would show characteristic peaks (Sn 3d₅/₂ and Sn 3d₃/₂) whose binding energies would indicate the oxidation state of the tin ions (e.g., Sn⁴⁺) and their coordination to the ligand's oxygen atoms. thermofisher.com Shifts in the C 1s and O 1s spectra upon coordination to the metal center would also provide evidence of bond formation.

Crystallographic Analysis of Sulfonated Benzene-1,3-dicarboxylic Acids and Their Complexes

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution. carleton.edursc.org This technique has been used to elucidate the structures of numerous coordination polymers where the deprotonated form of this compound (5-sulfobenzene-1,3-dicarboxylate or SIP³⁻) acts as a multidentate ligand.

| Parameter | Description | Typical Value / Information Obtained |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) | Provides size and shape of the repeating unit |

| Coordination Geometry | Arrangement of ligands around the metal | e.g., Tetrahedral or Octahedral for Zn(II) |

| Bond Lengths | Distances between bonded atoms | e.g., Zn-O distances (~2.0 - 2.2 Å) |

| Network Topology | Overall connectivity of the framework | e.g., 2D layer, 3D framework |

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.comnih.gov While SC-XRD provides the structure of a single perfect crystal, PXRD is used to analyze a bulk sample, confirming its phase purity and crystalline nature. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

For novel materials synthesized using this compound, such as the tin-based MOFs Sn-BTC (where BTC is benzene-1,3,5-tricarboxylate, a related ligand) and Sn-H₃-5-SIP, PXRD is critical. researchgate.net It is used to confirm that the synthesized bulk material corresponds to the structure determined by SC-XRD. This is done by comparing the experimental PXRD pattern with a pattern simulated from the single-crystal data. americanpharmaceuticalreview.com Good agreement between the two patterns indicates a phase-pure sample. PXRD is also used to monitor the stability of the crystalline structure under different conditions, such as after solvent exchange or thermal treatment, and to identify the formation of new crystalline phases during reactions. researchgate.net

Thermal Analysis in Ligand and Framework Stability Studies (e.g., Thermogravimetry of MOFs)

The thermal decomposition of MOFs constructed from sulfonated benzene-1,3-dicarboxylic acids typically occurs in a multi-step process. The initial weight loss observed at lower temperatures, generally below 200°C, corresponds to the removal of guest solvent molecules, such as water or N,N-dimethylformamide (DMF), that are trapped within the porous structure. This is followed by a plateau of thermal stability, the length of which is indicative of the strength of the coordination bonds between the metal centers and the this compound linker. The final, and often sharp, weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the MOF architecture.

Research on lanthanide-based MOFs utilizing aromatic dicarboxylate ligands has shown that the thermal decomposition process is influenced by the nature of the metal ion and the coordination environment. For instance, in a study of lanthanide MOFs with a similar unsymmetrical aromatic dicarboxylic acid, the initial weight loss corresponding to the removal of coordinated water molecules occurred between 50-150°C. nih.gov The framework remained stable up to approximately 300°C, after which the organic components began to decompose. nih.gov Similarly, aluminum-based MOFs functionalized with sulfonyl groups have demonstrated high thermal stability, with decomposition temperatures reaching up to 420°C in air. nih.gov

Detailed thermogravimetric analysis of a zinc-based MOF synthesized with a functionalized benzoic acid revealed a three-stage decomposition. The first stage, between 150°C and 300°C, was attributed to the loss of a coordinated methanol (B129727) molecule. nih.gov The second stage, from 330°C to 400°C, corresponded to the removal of the organic ligands, and the final weight loss resulted in the formation of zinc oxide. nih.gov

The following interactive data tables summarize typical thermal decomposition data for MOFs containing sulfonated aromatic ligands, providing a comparative overview of their thermal stabilities.

Table 1: Thermogravimetric Analysis Data for a Representative Lanthanide MOF with a Sulfonated Aromatic Dicarboxylate Ligand

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

| 1 | 50 - 150 | 3.25 | Loss of coordinated water molecules |

| 2 | > 300 | Gradual | Decomposition of the organic linker and framework collapse |

Note: This data is based on findings for a lanthanide MOF with a structurally similar ligand, benzophenone-2,4-dicarboxylic acid. nih.gov

Table 2: Thermal Stability of a Sulfone-Functionalized Aluminum MOF

| Compound | Onset of Decomposition (°C) | Atmosphere |

| CAU-12 | > 420 | Air |

Table 3: Thermal Decomposition Stages of a Functionalized Zinc-Based MOF

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Assignment |

| 1 | 150 - 300 | 4.9 | Loss of coordinated methanol |

| 2 | 330 - 400 | 70.45 | Removal of organic ligands |

| 3 | > 400 | 24.65 | Formation of ZnO |

Coordination Chemistry and Metal Organic Frameworks Mofs Based on Sulfonated Benzene 1,3 Dicarboxylic Acids

Ligand Design Principles for Sulfonated Dicarboxylates in MOF Synthesis

The design of organic ligands is a cornerstone of MOF synthesis, as the linker's geometry, connectivity, and functional groups dictate the resulting framework's topology and properties. rsc.orgresearchgate.net The incorporation of sulfonic acid groups (–SO3H) onto a dicarboxylate backbone like isophthalic acid introduces several key design elements.

Introduction of Functionality : The primary motivation for using sulfonated linkers is to imbue the MOF with specific functionalities. The strongly acidic and highly electronegative –SO3H group can act as a Brønsted acid site, making these MOFs promising candidates for heterogeneous catalysis. globethesis.comresearchgate.net It can also facilitate proton conduction, as the sulfonate group can form extensive hydrogen-bond networks with water molecules or other proton carriers within the pores. globethesis.com

Structural Influence : The presence of a third potential coordination or hydrogen-bonding site on the benzene (B151609) ring influences the self-assembly process and the final structure. The bulky and anionic sulfonate group can direct the framework's topology through steric effects or by participating in the coordination sphere of the metal center. In some cases, the sulfonate group remains uncoordinated and projects into the pores, effectively functionalizing the internal surface of the MOF. globethesis.com This can modify pore size and shape, affecting the material's adsorption and separation properties.

Modulation of Physicochemical Properties : The sulfonate group enhances the hydrophilicity of the pores, which can be advantageous for applications involving aqueous media or for improving proton conductivity. Furthermore, the position of the sulfonate group (e.g., at the 4- or 5-position of the isophthalate) can alter the density of hydrogen bond networks, thereby regulating properties like proton conductivity. globethesis.com The introduction of sulfonate groups as defect-inducing linkers can also enhance surface area and adsorption capacity compared to the parent, non-functionalized MOF. rsc.orgrsc.org

Self-Assembly Processes in the Formation of Sulfonated Isophthalate-Based MOFs

MOFs are formed through a self-assembly process where metal ions or clusters and organic linkers spontaneously organize into an ordered, crystalline structure. rsc.orgresearchgate.net This process is governed by the principles of coordination chemistry, thermodynamics, and kinetics. The use of a trifunctional linker like a sulfonated isophthalate (B1238265) introduces additional complexity and control over this process.

The self-assembly is driven by the formation of coordination bonds between the carboxylate groups of the isophthalate and the metal centers. nih.gov The sulfonate group, being a weaker coordinating agent than the carboxylates, may or may not directly bind to the metal ion, depending on the choice of metal and the reaction conditions (e.g., pH, solvent).

Competing Interactions : During self-assembly, there is a competition between the hard carboxylate oxygen atoms and the softer sulfonate oxygen atoms for coordination to the metal center. This competition can lead to the formation of specific, sometimes unique, secondary building units (SBUs).

Defect Engineering : In some syntheses, sulfonated isophthalates can be used as a "mixed-linker" along with a non-sulfonated dicarboxylate or tricarboxylate. The steric hindrance from the sulfonate group can lead to the formation of missing-linker or missing-cluster defects in a controlled manner. rsc.orgrsc.org These defects can create more open and accessible metal sites, enhancing catalytic activity or adsorption capabilities. rsc.orgrsc.org

Modulated Synthesis : The acidity of the sulfonic acid group can influence the pH of the synthesis mixture, which is a critical parameter controlling the deprotonation of the carboxylic acid linkers and the kinetics of MOF nucleation and growth. This intrinsic modulation can affect the crystallinity, phase purity, and morphology of the final product.

Comparative Studies with Unsulfonated Isophthalic Acid and Other Dicarboxylic Acid Linkers (e.g., Trimesic Acid)

The functionalization of organic linkers is a key strategy for tuning MOF properties. Comparing MOFs made from 4-sulfobenzene-1,3-dicarboxylic acid with those from its unsulfonated parent, isophthalic acid, reveals the significant impact of the sulfonate group.

The sulfonate group enhances the acidity of the linker and introduces a strong, polar functional group into the MOF's pores. alfa-chemistry.com This can lead to improved thermal stability compared to purely carboxylate MOFs. acs.org A comparative study of two Zn-based MOFs, one with sulfonate groups and one with sulfate (B86663) groups, found that the sulfonate-containing MOF ([Zn2(TIPE)(5-sip)(NO3)0.66]·0.34NO3·17.5H2O) exhibited significantly higher proton conductivity (5.69 × 10⁻² S·cm⁻¹) compared to the sulfate-containing one (4.48 × 10⁻³ S·cm⁻¹). bohrium.com This difference was attributed to structural variations affecting porosity and hydrophilicity, highlighting the influential role of the sulfonate functional group. bohrium.com

When used as a co-linker or "defective" linker in frameworks typically built from other acids like 1,3,5-benzenetricarboxylic acid (trimesic acid), 5-sulfoisophthalic acid can introduce new functionalities. For instance, incorporating the 5-sulfoisophthalate ligand into the Zr-based MOF-808 (typically made with trimesic acid) enhanced the material's ability to selectively remove anionic dyes from water. rsc.org The introduction of the sulfonate group created more positively-charged binding centers in the structure, improving its adsorption performance. rsc.org

Theoretical and Computational Approaches to MOF Structure and Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the structure and properties of MOFs. These approaches provide insights into electronic structure, interaction energies, and potential functionalities that can guide experimental synthesis.

DFT calculations have been used to confirm that the interaction between CO₂ and the sulfonate group plays a crucial role in the efficient capture of CO₂ by sulfonate-based MOFs. acs.org Computational studies are also employed to investigate how chemical functionalization of linkers, including sulfonation, affects the stability and reaction energies within the framework. osti.gov For example, DFT has been used to study hydrogen adsorption sites in MOF-5, revealing that molecules bind most strongly near the metal-oxide clusters. mit.edu Such calculations can predict binding energies and help in the design of materials with enhanced gas storage capabilities. doi.org Furthermore, topological modeling and the use of molecular descriptors are applied to characterize complex zinc-based MOF networks and predict their physicochemical properties. nih.govbohrium.comnih.gov These computational strategies are essential for rational design and for elucidating the mechanisms behind the observed properties of MOFs constructed with linkers like this compound.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials, providing valuable insights into the properties of MOFs. nih.govuoregon.edu For MOFs constructed from sulfonated benzene-1,3-dicarboxylic acid linkers, DFT calculations can elucidate the electronic contributions of both the organic ligand and the metal-oxo clusters.

Key electronic properties determined through DFT include the band structure and the density of states (DOS). researcher.life The calculated band gap from a DOS analysis indicates the metallic or non-metallic character of the MOF. researcher.life For instance, a wide band gap is characteristic of an insulator, while a narrow gap suggests semiconducting properties. The functionalization of the linker, such as the inclusion of a sulfonate group, can tune these electronic properties. nanoge.org By analyzing the partial density of states (pDOS), researchers can distinguish the contributions of the metal d-orbitals, and the p-orbitals of the carbon, oxygen, and sulfur atoms from the linker. This analysis helps in understanding charge transfer mechanisms and the nature of the metal-ligand bonding, which can be primarily ionic or covalent. researcher.life These theoretical calculations are crucial for predicting a MOF's potential in applications like photocatalysis, sensing, and electronics, as the band alignment and electronic structure govern its performance. researchgate.netdoaj.org

| Property | Effect of Sulfonate (-SO3H) Group | Information Gained from DFT |

|---|---|---|

| Band Gap (Eg) | Can modify the band gap energy by altering the linker's electronic nature. | Predicts conductivity (insulator, semiconductor, metal). researcher.life |

| Density of States (DOS) | Introduces states associated with S and O orbitals near the valence or conduction bands. | Identifies the contribution of specific atoms/orbitals to the electronic bands. researchgate.net |

| Charge Distribution | The highly electronegative sulfonate group can polarize the framework, creating charge-localized regions. | Maps electron density to predict sites for electrostatic interactions and reactivity. |

| Photocatalytic Activity | Can enhance activity by improving charge separation or modifying band edge positions. | Calculates band edge potentials relative to redox potentials of target reactions. researchgate.net |

Modeling of Coordination Environments and Ligand-Field Effects

The coordination of the carboxylate groups to a transition metal ion creates a specific ligand field. The geometry of the SBU (e.g., paddlewheel, octahedral) and the nature of the ligand itself split the metal's d-orbitals into different energy levels. This splitting dictates the electronic, magnetic, and optical properties of the MOF. Modeling can predict the most stable coordination geometries and thus the resulting ligand-field effects. While the carboxylates form the primary structural bonds, the bulky and anionic sulfonate group often plays a secondary role. It may remain uncoordinated and charge-balanced by a counter-ion within the pores, or it can participate in weaker interactions with the metal centers, further influencing the local coordination environment. researchgate.net These models help rationalize how linker design directs the formation of specific, often highly complex, MOF topologies. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. uniurb.it For MOFs based on this compound, this analysis provides critical insights into how the framework is stabilized and how it interacts with guest molecules. The analysis generates a unique 3D surface around a molecule, with the color coding indicating the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, which are typically strong hydrogen bonds. uniurb.it

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 20 - 30% | Represents hydrogen bonding involving carboxylate and sulfonate groups. |

| H···H | 40 - 50% | Represents van der Waals forces, often the largest contributor by surface area. |

| C···H / H···C | 10 - 20% | Indication of C-H···π interactions. |

| N···H / H···N | 5 - 15% | Present if N-donor co-ligands are used in the MOF synthesis. nih.gov |

| π···π (C···C) | 2 - 5% | Represents stacking interactions between aromatic rings of the linkers. nih.gov |

Post-Synthetic Modification of Sulfonated MOFs

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, allowing for the incorporation of functionalities that may not be compatible with the initial framework assembly conditions. nih.govrsc.org MOFs built with this compound are excellent candidates for PSM due to the inherent reactivity and functionality of the sulfonate group.

The primary PSM strategy for sulfonated MOFs is ion exchange . rsc.org The sulfonate group (-SO₃⁻) is anionic and is typically associated with a cation (e.g., H⁺, Na⁺, or an organic cation) within the pores. This cation can be readily exchanged with other ions post-synthetically. This process allows for the introduction of a wide range of new chemical species, including catalytically active metal cations, luminescent lanthanide ions, or bulky organic cations to tune pore size and affinity. labxing.com

Another approach is covalent post-synthetic modification , where new covalent bonds are formed on the existing framework. capes.gov.brmdpi.com While the sulfonate group itself is relatively inert to covalent modification, other functional groups can be pre-installed on the benzene ring of the linker to serve as handles for subsequent reactions like amide couplings or click chemistry. nih.gov Furthermore, the sulfonate groups can be used to anchor molecules non-covalently, which can then be covalently linked to other parts of the framework. For example, sulfur-containing tags on linkers have been post-synthetically oxidized to sulfones, demonstrating that the sulfur center can be a site for chemical transformation. rsc.orgresearchgate.net These PSM techniques dramatically expand the chemical complexity and functional diversity of MOFs derived from sulfonated linkers. escholarship.org

| PSM Type | Target Site | Description | Potential Outcome |

|---|---|---|---|

| Ion Exchange rsc.org | Sulfonate Group (-SO3-) | The counter-ion balancing the sulfonate charge is replaced with a different cation from solution. | Introduction of catalytic sites, magnetic ions, or pore-tuning agents. |

| Covalent Modification rsc.org | Other functional groups on the linker (e.g., -NH2, -OH) | Chemical reactions (e.g., amidation, esterification) are performed on reactive sites of the linker. | Attachment of chiral catalysts, fluorescent tags, or hydrophobic/hydrophilic groups. |

| Metal Node Modification labxing.com | Metal SBU | Metal ions within the SBUs are exchanged, or new ligands are attached to open coordination sites. | Enhanced catalytic activity or modified gas sorption properties. |

| Oxidation of Sulfur Tags rsc.orgresearchgate.net | Sulfur-containing groups | A sulfide (B99878) or thiol group incorporated into the linker is oxidized to a sulfoxide (B87167) or sulfone. | Alters the polarity and hydrogen-bonding capability of the pores. |

Catalytic Applications of Sulfonated Benzene 1,3 Dicarboxylic Acid Based Materials

Heterogeneous Catalysis via Sulfonic Acid Functionalization

The primary catalytic utility of materials derived from 5-sulfobenzene-1,3-dicarboxylic acid stems from the covalent incorporation of the sulfonic acid group into a stable, porous framework. This approach creates a heterogeneous catalyst, which offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including ease of separation from the reaction mixture, reduced corrosivity, and enhanced reusability. aurak.ac.ae

Metal-organic frameworks are a prominent class of materials synthesized using this functionalized linker. For instance, MOFs such as MIL-101(Cr) and UiO-66(Zr) can be synthesized using 5-sulfobenzene-1,3-dicarboxylic acid, resulting in structures denoted as HSO₃-MIL-101(Cr) or UiO-66-SO₃H. rsc.orgurjc.esias.ac.in In these structures, the sulfonic acid groups are integral to the framework's organic linkers, providing a high density of accessible Brønsted acid sites. rsc.orgias.ac.in The catalytic performance of these MOF-based materials is significantly influenced by their textural properties, such as pore size and surface area, which allow for the diffusion of reactants to the active acid sites. urjc.es

The sulfonic acid groups function as the primary catalytic sites, promoting reactions through their ability to donate protons (Brønsted acidity). researchgate.net This functionality is crucial for numerous acid-catalyzed reactions, including esterification, dehydration, and alkylation. aurak.ac.ae Furthermore, in MOFs, the metal clusters (e.g., Zr or Cr) can act as Lewis acid sites, which can work synergistically with the Brønsted acid sites of the sulfonic group to enhance catalytic activity and selectivity. urjc.esias.ac.in

Esterification Reactions Catalyzed by 5-Sulfobenzene-1,3-dicarboxylic Acid-Derived Materials

The sulfonic acid-functionalized MOFs are particularly effective in catalyzing esterification reactions, which are vital for producing biofuels, solvents, and plasticizers. aurak.ac.ae The solid acid nature of these materials makes them a sustainable alternative for these industrially significant transformations.

Conversion of Levulinic Acid to Ethyl Levulinate

The esterification of levulinic acid, a biomass-derived platform chemical, with ethanol (B145695) to produce ethyl levulinate is a key reaction in biorefining. Ethyl levulinate is a valuable biofuel additive and green solvent. nih.gov Sulfonated porous organic polymers and MOFs have demonstrated high activity in this conversion. nih.gov While specific kinetic data for catalysts derived solely from 5-sulfobenzene-1,3-dicarboxylic acid in this exact reaction are limited, the performance of analogous sulfonated MOFs in similar esterification reactions provides significant insight into their catalytic behavior. rsc.org

Kinetic studies on the esterification of levulinic acid using solid acid catalysts, such as Zr-MOFs, often follow a pseudo-homogeneous model. mdpi.comconicet.gov.ar When an excess of alcohol (like ethanol or methanol) is used, the reaction can be assumed to be zero-order with respect to the alcohol, simplifying the kinetic analysis. mdpi.com The reaction mechanism over sulfonated solid acids involves the protonation of the carboxylic acid group of levulinic acid by a Brønsted acid site (-SO₃H). This activation facilitates the nucleophilic attack by the alcohol (ethanol), leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the ethyl levulinate ester and regenerates the catalytic acid site. researchgate.net In MOF-based catalysts, the metal nodes can also participate by acting as Lewis acid sites, coordinating with the carbonyl group of levulinic acid and further enhancing its reactivity. nih.gov

The catalytic activity of materials derived from 5-sulfobenzene-1,3-dicarboxylic acid is intrinsically linked to their acidic properties and physical structure. The sulfonic acid group (-SO₃H) provides strong Brønsted acid sites, which are the primary drivers for the esterification reaction. ias.ac.in

In MOFs like HSO₃-MIL-101(Cr) and UiO-66-SO₃H, the metal centers (Cr³⁺ or Zr⁴⁺) can also function as Lewis acid sites. urjc.esias.ac.in These Lewis sites can coordinate with the carbonyl oxygen of levulinic acid, increasing the electrophilicity of the carboxyl carbon and making it more susceptible to nucleophilic attack by ethanol. nih.gov This cooperative action between Brønsted and Lewis sites can lead to enhanced catalytic performance compared to materials possessing only one type of acid site. nih.gov The ratio of Brønsted to Lewis acid sites can be a critical factor in optimizing catalyst efficiency. escholarship.org

The specific surface area and pore structure of the catalyst are also crucial. A high surface area and a well-defined porous network, characteristic of many MOFs, ensure that a large number of acid sites are accessible to the reactant molecules, which is essential for high catalytic efficiency. urjc.es For example, the open structure and large pores of MIL-101-SO₃H contribute to its high activity by facilitating the diffusion of reactants and products. urjc.es

Turnover frequency (TOF) is a measure of the catalytic efficiency, representing the number of reactant molecules converted per active site per unit of time. For solid acid catalysts, TOF is often calculated based on the density of accessible acid sites.

In a study on the esterification of n-butanol with acetic acid, a reaction analogous to levulinic acid esterification, the catalytic activity of HSO₃-MIL-101(Cr) was benchmarked against the commercial sulfonic acid resin Amberlyst®-15. rsc.org The TOF values, calculated based on the number of protonated sulfonic groups, provide a direct comparison of the intrinsic activity of the catalytic sites. rsc.org

| Catalyst | H⁺ Density (mmol g⁻¹) | TOF (min⁻¹) |

|---|---|---|

| Amberlyst®-15 | 4.2 | 0.36 |

| HSO₃-MIL-101(Cr)HCl | 2.2 | 0.23 |

| HSO₃-MIL-101(Cr)HF | 1.9 | 0.30 |

The TOF values for the HSO₃-MIL-101(Cr) catalysts were found to be comparable to, though slightly lower than, that of Amberlyst®-15. rsc.org This indicates that the sulfonic acid sites on the MOF framework are highly active and accessible. The differences in TOF can be attributed to variations in the local chemical environment of the active sites and potential diffusion limitations within the catalyst pores. rsc.org The high catalytic efficiency demonstrates the potential of these MOF-based materials as effective heterogeneous catalysts for ester production.

Esterification of Oleic Acid with Methanol (B129727)

The esterification of free fatty acids, such as oleic acid, with methanol is a critical step in the production of biodiesel, particularly when using feedstocks with high acid content. ehemj.com Sulfonated heterogeneous catalysts are highly effective for this conversion. Materials derived from 5-sulfobenzene-1,3-dicarboxylic acid, such as sulfonated MOFs, are promising candidates for this application due to their strong acidity and structural stability.

In a study on biodiesel production, a sulfated MOF nanocatalyst demonstrated excellent performance in the esterification of oleic acid. ehemj.com The catalyst achieved a free fatty acid (FFA) conversion of 97% under optimized conditions (160 °C, 6 hours, 10:1 methanol to FFA ratio, 3 wt.% catalyst). ehemj.com A key finding was the catalyst's remarkable reusability, with only an 8% reduction in conversion after six consecutive cycles. ehemj.com This stability is a significant advantage of using robust crystalline structures like MOFs. The high activity is attributed to the catalyst's high surface area, well-adjusted acidity from the sulfonic groups, and hydrophobicity, which can prevent the deactivation of acid sites by water, a byproduct of the reaction. ehemj.com While this study did not specify the use of 5-sulfobenzene-1,3-dicarboxylic acid as the linker, the results for a functionally similar sulfonated MOF highlight the potential and effectiveness of this class of materials for biodiesel production.

Photocatalytic Degradation Applications of Coordination Polymers

Coordination polymers, including MOFs, are recognized for their potential as photocatalysts. Their semiconductor-like properties, characterized by a specific band gap, allow them to absorb light and generate electron-hole pairs, which are crucial for initiating photocatalytic reactions. The structure of these materials can be tailored by selecting specific metal ions and organic linkers to optimize their light absorption and catalytic efficiency.

The photocatalytic degradation of organic dyes is a critical area of research for environmental remediation. While numerous studies have investigated the use of various coordination polymers and MOFs for the degradation of dyes like Methylene Blue (MB) and Methyl Violet (MV), specific and detailed research on the photocatalytic performance of coordination polymers synthesized directly from 4-sulfobenzene-1,3-dicarboxylic acid for the degradation of these particular dyes is not extensively available in the public domain.

General studies on other MOFs have demonstrated their capability to degrade MB and MV under UV or visible light irradiation. For instance, a zinc-based coordination polymer has been shown to degrade Methylene Blue and Saffron T with high efficiency under visible light. doi.org Similarly, other research has explored the photocatalytic degradation of Methyl Violet using different metal-organic frameworks, indicating the potential of this class of materials for such applications. figshare.comresearchgate.net A study on manganese-based MOFs fabricated with 1,5–naphthalene di sulphonic acid showed enhanced photocatalytic activity in the degradation of Methylene Blue in the presence of hydrogen peroxide. researchgate.net However, specific degradation efficiency, optimal reaction conditions, and kinetic data for coordination polymers of this compound are not well-documented in existing literature.

| Catalyst (Ligand) | Dye | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| [Zn3(L)2(H2O)6]n (L = 5-(2′,5′-dicarboxylphenyl) picolinic acid) | Methylene Blue | Visible | 98 | 80 | doi.org |

| [Co2(L)(H2O)2(4,4′-bipy)]·3CH3CN (H4L = 5-[bis(4-carboxybenzyl)-amino]isophthalic acid) | Methyl Violet | UV | ~85 | 180 | figshare.com |

| [Mn2(L)(1,10-phen)(H2O)]·H2O (H4L = 5-[bis(4-carboxybenzyl)-amino]isophthalic acid) | Methyl Violet | UV | ~95 | 180 | figshare.com |

The photocatalytic mechanism in coordination polymers involves the absorption of photons with energy equal to or greater than the material's band gap. This leads to the excitation of an electron from the valence band (VB) to the conduction band (CB), creating a positively charged hole in the VB. These electron-hole pairs can then migrate to the catalyst surface and participate in redox reactions with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-). These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful substances.

The efficiency of this process is heavily dependent on the band gap of the material. Band gap engineering is a crucial strategy for designing effective photocatalysts. By modifying the metal centers or the organic linkers, the electronic structure and, consequently, the band gap of the coordination polymer can be tuned. For instance, functionalizing the organic linker with electron-donating or electron-withdrawing groups can alter the energy levels of the VB and CB. acs.org The introduction of a sulfonate group, as in this compound, can influence the electronic properties and potentially the photocatalytic activity of the resulting material. However, specific studies detailing the band gap of coordination polymers from this compound and its effect on the photocatalytic mechanism for dye degradation are limited. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the band structure and guide the synthesis of MOFs with desired photocatalytic properties. researchgate.net

Other Catalytic Transformations Facilitated by Sulfonated Aromatic Dicarboxylates

Beyond photocatalysis, the sulfonic acid groups in materials derived from this compound provide strong Brønsted acid sites, making them effective heterogeneous catalysts for a range of organic transformations. These solid acid catalysts offer advantages over traditional homogeneous acid catalysts, such as ease of separation, reusability, and reduced corrosivity.

Several studies have demonstrated the catalytic prowess of sulfonated MOFs in various acid-catalyzed reactions:

Esterification: Sulfonic acid-functionalized MOFs have shown excellent performance in esterification reactions. For example, a chromium-based MOF functionalized with sulfonic acid groups exhibited high conversion rates (over 99%) and yields (over 90%) in the esterification of various monoacids, diacids, and acid anhydrides. bohrium.com The uniform distribution of Brønsted acidic –SO3H sites within the MOF's channels contributes to its high catalytic activity. bohrium.com Similarly, a sulfonated aluminum-based MOF, SO3-MIL-53(Al), demonstrated significantly higher conversion of oleic acid to its ester compared to its non-sulfonated counterpart.

Acetalization: The formation of acetals from aldehydes and diols is another important acid-catalyzed reaction. A sulfonic acid-functionalized MIL-101 was synthesized and used as a heterogeneous catalyst for liquid-phase acetalizations, showing high activity and reusability. figshare.com The presence of dense and regular Brønsted acidic sites was crucial for the catalytic efficiency. figshare.com Another study reported the use of a sulfate-modified MOF-808 as a superacid catalyst for the acetalization of benzaldehyde, highlighting the enhanced Brønsted acidity due to the sulfate (B86663) groups. researchgate.net

The catalytic activity of these sulfonated materials is attributed to the accessible and highly acidic –SO3H groups within the porous framework. The defined pore structure can also impart size and shape selectivity to the catalytic process.

| Catalyst | Reaction | Substrates | Conversion/Yield (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| BUT-8(Cr)-SO3H | Esterification | Various acids and alcohols | >99% Conversion, >90% Yield | High density of Brønsted acid sites, good size-selectivity and reusability. | bohrium.com |

| SO3H-MIL-101 | Acetalization | Various aldehydes and diols | High activity | Efficient utilization of functionalized acid sites and good reusability. | figshare.com |

| MOF-808-SO4-Zr | Acetalization | Benzaldehyde and methanol | >90% Conversion | Enhanced Brønsted acidity from sulfate groups. | researchgate.net |

| SO3-MIL-53(Al) | Esterification | Oleic acid and methanol | 97.2% Conversion | Sulfonation significantly improves catalytic activity. |

Applications in Materials Science and Engineering

A Key Ingredient in Polymer and Resin Development

The presence of the sulfonate group in 4-sulfobenzene-1,3-dicarboxylic acid imparts unique characteristics to polymers, influencing their solubility, dyeability, and thermal and mechanical properties. This has led to its significant role in the development of specialized polymers and resins.

Crafting Sulfonated Polyesters with Enhanced Properties

This compound is a key monomer in the synthesis of sulfonated polyesters. The incorporation of this sulfonated comonomer into the polyester (B1180765) backbone introduces ionic groups, which can significantly alter the polymer's characteristics. For instance, the sodium salt of 5-sulfoisophthalic acid is utilized as a functional comonomer in the synthesis of poly(butylene adipate-co-terephthalate) (PBAT)-based copolyesters. mdpi.com The resulting copolyesters exhibit superior mechanical and barrier properties compared to pure PBAT. mdpi.com

The synthesis of these copolyesters can be achieved through a two-step melt polycondensation process. The properties of the final polymer can be fine-tuned by adjusting the content of the sulfonated monomer. Generally, an increase in the concentration of 5-sulfoisophthalic acid leads to enhanced properties.

| Property | Observation | Reference |

| Mechanical Properties | Incorporation of sodium 5-sulfoisophthalate enhances the mechanical strength of PBAT-based copolyesters. | mdpi.com |

| Barrier Properties | The presence of the sulfonate group improves the barrier properties of the resulting polyester films. | mdpi.com |

Engineering Mechanical Strength and Thermal Stability

The introduction of this compound into a polymer matrix can significantly modulate its mechanical strength and thermal stability. The rigid aromatic ring of the molecule contributes to the stiffness of the polymer backbone, while the polar sulfonate groups can lead to strong intermolecular interactions, such as ionic crosslinking, which can further enhance the material's properties.

For example, in poly(arylene ether nitrile)s containing sulfonic and carboxylic groups, an increase in carboxylic acid content, a feature of this compound, leads to a significant increase in the 5% weight loss temperature (T5%) from 317 to 412 °C. researchgate.net This indicates that polymers incorporating carboxyl functional groups exhibit better thermal stability than those with only sulfonic acid groups, which can be attributed to stronger intermolecular interactions. researchgate.net Similarly, both the tensile strength and Young's modulus of these copolymer films show a gradual upward trend as the ratio of –COOH to –SO3H increases. researchgate.net

Advancing Adsorbent Materials

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the construction of porous materials, particularly Metal-Organic Frameworks (MOFs), which have shown great promise as advanced adsorbents.

A Building Block for Micro Solid Phase Extraction Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Dicarboxylic acids are commonly used as organic linkers in the synthesis of MOFs. These materials possess high surface areas, tunable pore sizes, and chemically modifiable frameworks, making them ideal for applications in separation and extraction. spacefrontiers.org

Specifically, MOFs have been successfully employed as sorbents in various solid-phase extraction (SPE) techniques, including micro-solid phase extraction (μSPE). researchgate.net The use of MOFs in μSPE offers advantages such as high extraction efficiency and selectivity. researchgate.net While the use of this compound specifically for this application is an area of ongoing research, the principles of MOF synthesis and application in micro-solid phase extraction are well-established for other dicarboxylic acids. The introduction of a sulfonate group, as is present in this compound, can be used to create functionalized MOFs with enhanced and selective adsorption capabilities. For example, a defect-engineered MOF-808 was prepared using 5-sulfoisophthalic acid, which resulted in a material with a significantly enhanced adsorption capacity for anionic dyes. rsc.org Similarly, sulfonic acid functionalized MOFs have been developed for the online solid-phase extraction of parabens and sulfonamides in food samples, demonstrating a dual retention mechanism that enhances selectivity. nih.gov

Developing Functional Materials with Tailored Properties

The versatility of this compound allows for its use in the development of a wide range of functional materials where specific properties are desired. Its ability to participate in polymerization and form coordination complexes with metal ions is key to its utility in this area.

The incorporation of the sulfonate group can be used to tailor the properties of materials for specific applications. For example, 5-sulfoisophthalic acid sodium salt is used as a ligand in various applications, including catalysis, gas storage, magnetic materials, and luminescence. sigmaaldrich.com A dual-functional MOF synthesized with 5-sulfoisophthalic acid monosodium salt has been shown to be effective for the luminescent detection of carcinoid biomarkers and exhibits high proton conduction. nih.gov

A Precursor in the Synthesis of Bioactive Compounds

While the primary applications of this compound are in materials science, its structural motifs are of interest in medicinal chemistry. Although direct evidence of its use as a synthetic precursor for currently marketed bioactive compounds is limited in publicly available literature, the functionalities it possesses are relevant to the design of new therapeutic agents. Allylic sulfones, which can be synthesized from precursors containing sulfonic acid groups, are recognized as crucial structural motifs in pharmaceutical development. google.com The development of new synthetic methodologies for such compounds is an active area of research. google.com

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Isomer-Specific Sulfonated Dicarboxylates

The development of novel synthetic strategies for isomer-specific sulfonated dicarboxylates is a critical area of future research. Current methods for the sulfonation of isophthalic acid can lead to a mixture of isomers, making the isolation of the desired 4-sulfobenzene-1,3-dicarboxylic acid challenging and costly. Future research will likely focus on developing more selective and efficient synthetic routes. This could involve the use of regioselective catalysts that can direct the sulfonation to the desired position on the benzene (B151609) ring. Additionally, exploring alternative starting materials and synthetic pathways that offer better control over the final product's isomeric purity is a promising avenue. The pursuit of catalyst- and additive-free reactions, which are both environmentally benign and atom-economical, represents a sustainable paradigm for organic synthesis that could be applied in this context. mdpi.com

Exploration of New Metal-Ligand Combinations for MOFs and CPs

The use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is a rapidly expanding field. The presence of both carboxylate and sulfonate groups allows for diverse coordination modes with metal ions, leading to a wide array of structural possibilities. rsc.org Future research will undoubtedly explore new combinations of metal ions with this ligand to create novel MOFs with unique topologies and properties.

The deliberate selection of bifunctional organic ligands is key to developing dual-functional MOFs. nih.gov For instance, the hydrothermal synthesis of a robust three-dimensional noninterpenetrating dual-functional MOF was achieved using 5-sulfoisophthalic acid monosodium salt and a phosphonic acid ligand. nih.gov The resulting framework demonstrated excellent thermal and chemical stability, making it suitable for applications in luminescence detection and proton conduction. nih.gov

Researchers are also investigating the influence of different metal ions on the resulting framework's structure. For example, solvothermal reactions involving a tricarboxylate ligand, dipyridyl linkers, and various divalent metal ions (Co²⁺, Cd²⁺, Zn²⁺, and Ni²⁺) have yielded multi-dimensional framework materials with interesting structural motifs. rsc.org The table below summarizes some examples of MOFs synthesized using derivatives of isophthalic acid, highlighting the diversity of metals and ancillary ligands being explored.

| Complex | Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

| [Tb(H₂L)(H₂bts)(H₂O)]·H₂O | Tb³⁺ | N,N'-piperazine(bismethylenephosphonic acid) | 3D noninterpenetrating dual-functional MOF | nih.gov |

| [Co₃L₂(bpe)₄]·2DMF·2H₂O | Co²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | Multi-dimensional framework | rsc.org |

| [Cd₃L₂(bpe)₄]·3H₂O | Cd²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | Multi-dimensional framework | rsc.org |

| [Zn₂L(OH)(bpe)]·5.5H₂O | Zn²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | Multi-dimensional framework | rsc.org |

| Ni(HL)(bpa)(H₂O) | Ni²⁺ | 1,2-bis(4-pyridyl)diazene (bpa) | (4,4) grid layer structure | rsc.org |

| [Cd(bipa)]ₙ | Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid | Distorted square pyramid coordination | nih.gov |

| {[Zn₂(bipa)₂]·2C₂H₅OH}ₙ | Zn(II) | 5-(benzimidazole-1-yl)isophthalic acid | - | nih.gov |

The introduction of 5-sulfoisophthalic acid as a defect-inducing linker in existing MOF structures, such as MOF-808, has also been shown to enhance properties like dye adsorption. rsc.org This "mixed-linker" strategy is a promising avenue for tailoring the functionality of MOFs. rsc.org

Enhanced Catalytic Performance and Selectivity for Sustainable Chemical Processes

The sulfonic acid group in this compound provides a site for catalytic activity, particularly for acid-catalyzed reactions. Future research will focus on harnessing this potential to develop highly efficient and selective catalysts for sustainable chemical processes. Solid acid catalysts derived from or incorporating this compound are seen as a viable alternative to homogeneous mineral acids in various reactions, including esterification, transesterification, and condensation reactions. mdpi.com

By immobilizing this sulfonated compound within a porous support, such as a MOF or silica, it is possible to create heterogeneous catalysts that are easily separable from the reaction mixture, reusable, and less corrosive. The strategic placement of sulfonic acid groups on materials can significantly influence the performance of metal-supported catalysts. nih.gov For instance, grafting sulfonic acid groups onto Pt/C catalysts has been shown to improve electrochemical stability. nih.gov The development of materials where the sulfonic acid groups are readily accessible to reactants will be key to maximizing catalytic efficiency. Research into the synergistic effects between the sulfonic acid groups and the metal centers in MOFs could lead to the design of multifunctional catalysts with enhanced performance for tandem reactions.

Integration into Hybrid Materials and Nanocomposites

The integration of this compound, or MOFs derived from it, into hybrid materials and nanocomposites is an emerging research area with vast potential. nih.goveurekaselect.com These hybrid materials combine the properties of the organic sulfonated compound with an inorganic component, leading to materials with enhanced mechanical, thermal, or functional properties. nih.govmdpi.com

For example, incorporating MOFs based on this ligand into polymer matrices could lead to mixed-matrix membranes with improved gas separation properties. The sulfonate groups can enhance the membrane's affinity for specific gases. Furthermore, the functionalization of nanoparticles with molecules like this compound can improve their dispersion in polymer matrices and introduce new functionalities. uq.edu.au Such nanocomposites could find applications in various fields, including coatings, adhesives, and biomedical devices. researchgate.net The development of organic-inorganic hybrid materials is intended to produce composites with improved properties. mdpi.com

Computational Design and Predictive Modeling of Material Functionality

Computational modeling is a crucial tool for accelerating the discovery and design of new materials based on this compound. acs.org Given the vast number of possible combinations of metal ions and ligands, high-throughput computational screening can identify promising candidates for synthesis. researchgate.net

Future research will increasingly rely on computational methods to:

Predict Crystal Structures: Accurately predicting the crystal structure of new MOFs is a significant challenge that data-driven methods are beginning to address. arxiv.org

Understand Structure-Property Relationships: Modeling can elucidate how the arrangement of the sulfonate and carboxylate groups influences the material's properties, such as porosity, stability, and catalytic activity. acs.org

Screen for Performance: Computational tools can predict the performance of materials for specific applications, such as gas storage, separation, and catalysis, thereby guiding experimental efforts. researchgate.net

Design for Stability: Machine learning models can be used to identify building blocks that are expected to have high stability, leading to the design of "ultrastable" materials for demanding applications. mit.edu

By combining computational predictions with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space offered by this compound and develop new materials with tailored functionalities. Machine learning models, for instance, can predict the guest accessibility of a MOF based on its metal and linker components with high accuracy. nih.gov

Q & A

Q. What are the recommended synthesis routes and purification methods for 4-sulfobenzene-1,3-dicarboxylic acid?

- Methodological Answer : Synthesis typically involves sulfonation of benzene-1,3-dicarboxylic acid derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 60–80°C). Post-synthesis purification can employ recrystallization from polar solvents like methanol or dimethyl sulfoxide (DMSO). High-performance liquid chromatography (HPLC) is recommended for verifying purity, as demonstrated in studies on structurally similar hydroxy-substituted dicarboxylic acids .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The sulfonic acid group enhances solubility in polar solvents. Experimental data for analogous compounds (e.g., 4-hydroxybenzene-1,3-dicarboxylic acid) indicate high solubility in DMSO, methanol, and diethyl ether, with limited solubility in water. Solubility can be quantified via gravimetric analysis or spectrophotometry after saturation in target solvents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this compound?

- Methodological Answer : Use deuterated solvents (e.g., DMSO-d6 or methanol-d4) to resolve proton environments. The sulfonic acid proton may appear as a broad peak due to exchange effects; lowering sample temperature or using high-field NMR (≥400 MHz) improves resolution. Carbon-13 NMR should highlight the carboxylic and sulfonic carbons at ~170 ppm and ~110 ppm, respectively, as seen in related aromatic sulfonates .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

- Methodological Answer : The compound acts as a linker in MOFs by coordinating with metal clusters (e.g., Zn²⁺ or Cu²⁺ nodes). Design principles from isoreticular MOFs suggest varying linker-to-metal ratios to tune pore size and functionality. For methane storage, aim for frameworks with pore diameters ~3.8–28.8 Å and high surface areas (>2000 m²/g). Characterization via X-ray diffraction (XRD) and gas adsorption isotherms validates structural integrity and capacity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use the SHELX software suite for structure refinement. SHELXL handles small-molecule refinement robustly, even with twinned or high-resolution data. For ambiguous electron density regions, iterative Fourier recycling and restraints on bond lengths/angles improve model accuracy. Cross-validation with spectroscopic data (e.g., IR or Raman) resolves discrepancies in functional group assignments .

Q. How does the sulfonic acid group influence the alkaline stability of this compound in material science applications?

- Methodological Answer : The sulfonic acid group increases susceptibility to hydrolysis under alkaline conditions. Accelerated stability testing (e.g., immersion in 1M KOH at 60°C for 24 hours) coupled with HPLC or mass spectrometry monitors degradation products. Comparative studies with non-sulfonated analogs (e.g., benzene-1,3-dicarboxylic acid) isolate the sulfonic group’s impact on stability .

Q. What role does this compound play in corrosion-resistant composite materials?

- Methodological Answer : As a chelating agent, it enhances adhesion of protective coatings on carbon steel. Composite synthesis involves in situ polymerization or sol-gel methods with metal ions (e.g., Cu²⁺ or Mn²⁺). Electrochemical impedance spectroscopy (EIS) and Tafel polarization quantify corrosion inhibition efficiency, with optimal performance at linker concentrations of 1–5 wt.% .

Data Analysis and Experimental Design

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations assess electron density distribution and frontier molecular orbitals. Focus on the sulfonic acid moiety’s acidity (pKa ~1–2) and its interaction with catalytic metal centers. Software like Gaussian or ORCA models reaction pathways, validated by experimental kinetic studies .

Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies sulfonated byproducts. Inductively coupled plasma mass spectrometry (ICP-MS) detects residual metal catalysts (e.g., Fe³⁺ or Al³⁺). For quantification, calibrate against certified reference materials and use internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.